molecular formula C7H15NO B14884406 (1,4,4-Trimethylazetidin-2-yl)methanol

(1,4,4-Trimethylazetidin-2-yl)methanol

Cat. No.: B14884406
M. Wt: 129.20 g/mol
InChI Key: GSGKVHRQAFPAJW-UHFFFAOYSA-N
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Description

(1,4,4-Trimethylazetidin-2-yl)methanol is an organic compound with a unique structure that includes a four-membered azetidine ring substituted with three methyl groups and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,4,4-Trimethylazetidin-2-yl)methanol typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of 2,2,2-trimethylazetidine with formaldehyde in the presence of a base, which leads to the formation of the desired product. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: (1,4,4-Trimethylazetidin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The azetidine ring can participate in substitution reactions, leading to the formation of new compounds with modified properties.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenating agents or nucleophiles can be used to introduce new substituents onto the azetidine ring.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(1,4,4-Trimethylazetidin-2-yl)methanol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (1,4,4-Trimethylazetidin-2-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The azetidine ring’s strained structure also contributes to its unique chemical properties, making it reactive under certain conditions.

Comparison with Similar Compounds

    (1,3,3-Trimethylazetidin-2-yl)methanol: Similar structure but with different substitution pattern on the azetidine ring.

    (1,4,4-Trimethylpyrrolidin-2-yl)methanol: Contains a five-membered ring instead of a four-membered azetidine ring.

    (1,4,4-Trimethylazetidin-2-yl)ethanol: Similar structure with an ethyl group instead of a hydroxymethyl group.

Uniqueness: (1,4,4-Trimethylazetidin-2-yl)methanol is unique due to its specific substitution pattern and the presence of a hydroxymethyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

(1,4,4-trimethylazetidin-2-yl)methanol

InChI

InChI=1S/C7H15NO/c1-7(2)4-6(5-9)8(7)3/h6,9H,4-5H2,1-3H3

InChI Key

GSGKVHRQAFPAJW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(N1C)CO)C

Origin of Product

United States

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